molecular formula C28H32N4O2 B2950483 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326917-29-6

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Katalognummer: B2950483
CAS-Nummer: 1326917-29-6
Molekulargewicht: 456.59
InChI-Schlüssel: HYYVIMYVTIPBKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with two 4-isopropylphenyl groups and a propanamide side chain.

Synthetic routes for analogous compounds often involve multi-step protocols, such as coupling reactions between heterocyclic intermediates and substituted benzylamines. For instance, describes the use of reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DMF (N,N-dimethylformamide) for amide bond formation in related propanamide derivatives . Similarly, highlights the role of cesium carbonate in facilitating nucleophilic substitutions during heterocyclic synthesis . While the exact bioactivity of this compound remains unspecified in the provided evidence, its structural motifs align with molecules studied for antimicrobial, anti-inflammatory, or kinase inhibitory properties .

Eigenschaften

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2/c1-19(2)22-7-5-21(6-8-22)18-29-27(33)13-14-31-15-16-32-26(28(31)34)17-25(30-32)24-11-9-23(10-12-24)20(3)4/h5-12,15-16,19-20,25-26,30H,13-14,17-18H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKAIMVAFDTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide represents a novel structure in medicinal chemistry, particularly due to its pyrazolo[1,5-a]pyrazine scaffold. This unique molecular framework has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 319.39 g/mol

Biological Activity

Research indicates that compounds with pyrazolo scaffolds exhibit a range of biological activities. The following sections detail specific findings related to the compound's biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, a study focusing on pyrazolo[1,5-a]pyrimidines highlighted their effectiveness as inhibitors of CSNK2A2, a kinase involved in cancer progression. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

The proposed mechanism of action for pyrazolo compounds often involves the inhibition of key enzymes or receptors associated with disease pathways. For instance:

  • CSNK2A2 Inhibition : The compound may bind to the ATP-binding site of CSNK2A2, disrupting its activity and leading to reduced cell proliferation in cancer cells.
  • Cytokine Modulation : By modulating cytokine release and signaling pathways, the compound could mitigate inflammatory responses.

Case Studies

While specific case studies on this exact compound are scarce, analogous compounds have been evaluated in various contexts:

  • Study on Pyrazolo Compounds : A series of pyrazolo derivatives were tested for their anticancer properties against breast cancer cell lines. Results indicated that modifications to the pyrazolo core significantly enhanced potency .
  • Inflammation Model : In an animal model of inflammation, a related pyrazolo compound reduced edema and inflammatory markers significantly compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound from Compound from
Molecular Weight ~520 g/mol (estimated) 484.48 g/mol 400–450 g/mol (varies by substituent)
Key Functional Groups Pyrazolo-pyrazinone, propanamide Pyrazole, isoindole, propanamide Oxadiazole, thiazole, propanamide
LogP (Predicted) ~4.5 (high lipophilicity) ~3.8 ~3.0–3.5
Hydrogen Bond Acceptors 6 7 8–10

Bioactivity and Target Profiling

While direct bioactivity data for the target compound are absent in the evidence, clustering analyses () suggest that structurally similar compounds often share modes of action. For example, pyrazolo-pyrazinones may target kinases or GPCRs due to their planar aromatic cores, whereas oxadiazole-propanamides () could exhibit antimicrobial activity .

Table 3: Bioactivity Trends in Similar Compounds

Compound Class Reported Bioactivity Target Proteins (Inferred) Reference
Pyrazolo-pyrazinones Kinase inhibition (hypothetical) CDK, MAPK
Isoindole-propanamides Anti-inflammatory COX-2, NF-κB
Oxadiazole-thiazoles Antimicrobial Bacterial topoisomerase IV

Computational Similarity Analysis

and emphasize the use of Tanimoto and Dice coefficients to quantify structural similarity. For instance, the US-EPA CompTox Dashboard applies a Tanimoto threshold of >0.8 for similarity-based read-across, which could group the target compound with other pyrazolo-pyrazinones or propanamide derivatives . further supports this approach, demonstrating that compounds with ~70% similarity (e.g., aglaithioduline vs. SAHA) often share pharmacokinetic profiles .

Key Research Findings

Structural Determinants of Bioactivity: Clustering analyses () confirm that minor structural variations, such as substituting isopropyl groups for methyl or phenyl moieties, significantly alter target selectivity and potency .

Synthetic Optimization : Reactions using cesium carbonate () or HATU () achieve higher yields and purity compared to traditional alkali-based methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.